molecular formula C15H23NO B5868991 1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine

1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine

Cat. No. B5868991
M. Wt: 233.35 g/mol
InChI Key: PCVKRJVYGVSTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as IPP or 25I-NBOMe and belongs to the family of phenethylamines. IPP is a synthetic compound that has been developed through chemical synthesis, and its unique structure has made it a subject of interest in various fields of research.

Mechanism of Action

The mechanism of action of 1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine is not fully understood. However, it is believed that IPP acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. The activation of the 5-HT2A receptor by IPP leads to the activation of intracellular signaling pathways, which ultimately results in the physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has been shown to have potent hallucinogenic effects, which include altered perception of reality, visual hallucinations, and changes in mood. This compound has also been found to have anxiogenic effects, which can lead to increased anxiety and agitation. IPP has been shown to have a high affinity for serotonin receptors, which can lead to changes in serotonin levels in the brain. These changes can result in altered mood, appetite, and sleep patterns.

Advantages and Limitations for Lab Experiments

1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has several advantages for use in laboratory experiments. This compound has a high affinity for serotonin receptors, which makes it a useful tool for studying the physiological and biochemical effects of serotonin. IPP is also a potent hallucinogen, which can be used to study the neural mechanisms underlying altered perception and cognition. However, the use of IPP in laboratory experiments has several limitations. This compound has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. IPP is also a Schedule I controlled substance, which makes it difficult to obtain for research purposes.

Future Directions

1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. Future research should focus on elucidating the mechanism of action of IPP and its effects on serotonin receptors. This compound also has potential applications in the field of neuroscience, where it can be used to study the neural mechanisms underlying altered perception and cognition. Future research should also focus on developing new analogs of IPP that have improved therapeutic profiles and reduced side effects.

Synthesis Methods

The synthesis of 1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine involves the reaction of 2-(3-isopropylphenoxy)ethanamine with pyrrolidine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis of IPP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for serotonin receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep. IPP has also been shown to have a potent hallucinogenic effect, which has led to its use as a recreational drug.

properties

IUPAC Name

1-[2-(3-propan-2-ylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(2)14-6-5-7-15(12-14)17-11-10-16-8-3-4-9-16/h5-7,12-13H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVKRJVYGVSTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(3-Isopropylphenoxy)ethyl]pyrrolidine

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